N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: The pyrazole ring is then reacted with an ethoxyethyl halide (e.g., ethoxyethyl chloride) in the presence of a base such as potassium carbonate to form the ethoxyethyl-substituted pyrazole.
Formation of the Phenylbutanamide Moiety: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylbutanamide moiety, potentially converting it to an alcohol.
Substitution: The ethoxyethyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Alcohol derivatives of the phenylbutanamide moiety.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound also features a pyrazole ring and has been studied for its catalytic properties in Heck coupling reactions.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Known for its hypotensive capabilities.
Uniqueness: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-16(15-7-4-3-5-8-15)17(21)18-10-13-22-14-12-20-11-6-9-19-20/h3-9,11,16H,2,10,12-14H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDLEACHOWKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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